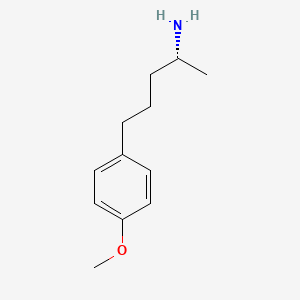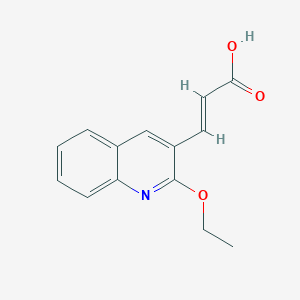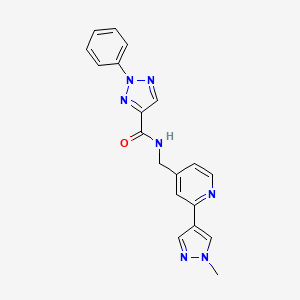
(2R)-5-(4-Methoxyphenyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-(4-Methoxyphenyl)pentan-2-amine, also known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied extensively for its potential therapeutic benefits in treating various mental health conditions. The purpose of
Mechanism of Action
The exact mechanism of action of (2R)-5-(4-Methoxyphenyl)pentan-2-amine is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response.
Biochemical and Physiological Effects:
(2R)-5-(4-Methoxyphenyl)pentan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and emotional states. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response. (2R)-5-(4-Methoxyphenyl)pentan-2-amine has also been shown to have anti-inflammatory properties and may have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-5-(4-Methoxyphenyl)pentan-2-amine in lab experiments is its potential therapeutic benefits in treating various mental health conditions. It has also been shown to have a low potential for abuse and addiction compared to other psychoactive substances. However, one of the limitations of using (2R)-5-(4-Methoxyphenyl)pentan-2-amine in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the study of (2R)-5-(4-Methoxyphenyl)pentan-2-amine. One area of research is to further investigate its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Another area of research is to better understand its mechanism of action and how it affects the levels of various neurotransmitters and hormones in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of (2R)-5-(4-Methoxyphenyl)pentan-2-amine in humans.
Synthesis Methods
The synthesis of (2R)-5-(4-Methoxyphenyl)pentan-2-amine involves the reaction of 4-methoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The purity of the final product can be verified through various analytical techniques such as gas chromatography and mass spectrometry.
Scientific Research Applications
(2R)-5-(4-Methoxyphenyl)pentan-2-amine has been studied extensively for its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. It has been shown to have a positive effect on mood and emotional regulation, as well as reducing symptoms of anxiety and stress. (2R)-5-(4-Methoxyphenyl)pentan-2-amine has also been studied for its potential use in treating addiction and substance abuse disorders.
properties
IUPAC Name |
(2R)-5-(4-methoxyphenyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-(4-Methoxyphenyl)pentan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)
![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)
![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)


![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)

![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)